

Strategies to prevent Methaniazide degradation during storage

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Compound of Interest

Compound Name: Methaniazide

Cat. No.: B076274

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Technical Support Center: Methaniazide Storage and Stability

Welcome to the Technical Support Center for **Methaniazide**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of **Methaniazide** during storage. As **Methaniazide** is a derivative of Isoniazid (isonicotinic acid hydrazide), this guide leverages the extensive stability data available for Isoniazid to provide robust recommendations.

Frequently Asked Questions (FAQs)

Q1: What is **Methaniazide** and how is its stability related to Isoniazid?

Methaniazide is the sodium salt of isoniazid methanesulfonate. It is a derivative of Isoniazid, a primary antibiotic for the treatment of tuberculosis. Due to their structural similarity, **Methaniazide** is susceptible to similar degradation pathways as Isoniazid. Understanding the stability of Isoniazid provides a strong foundation for developing effective storage strategies for **Methaniazide**.

Q2: What are the primary factors that cause **Methaniazide** degradation?

The main factors contributing to the degradation of Isoniazid, and by extension **Methaniazide**, are:

- Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.
- Oxidation: Degradation due to interaction with oxygen. This can be accelerated by light and the presence of certain metal ions.[\[1\]](#)
- Photodegradation: Exposure to light, particularly UV light, can induce degradation.
- Temperature: Higher temperatures generally accelerate the rate of all chemical degradation reactions.
- Interactions with other substances: Excipients in a formulation or other drugs in a combination therapy can react with the active pharmaceutical ingredient. For instance, Isoniazid is less stable in 5% dextrose injection compared to 0.9% sodium chloride injection.[\[2\]](#)[\[3\]](#)

Q3: What are the major degradation products of **Methaniazide**?

Based on studies of Isoniazid, the primary degradation products you may encounter are:

- Isonicotinic Acid: Formed through hydrolysis of the hydrazide group.[\[4\]](#)[\[5\]](#)
- Isonicotinamide: Another product of hydrolysis.[\[4\]](#)[\[5\]](#)
- Hydrazine: A highly reactive and potentially toxic compound resulting from hydrolysis.[\[3\]](#)[\[6\]](#)
- Acetylisoniazid: A product of in-vivo metabolism, but can also be a relevant impurity.[\[3\]](#)[\[6\]](#)

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Discoloration of solid Methaniazide (e.g., turning yellow)	Photodegradation or oxidation.	Store the compound in amber, airtight containers to protect from light and moisture. Consider storage under an inert atmosphere (e.g., nitrogen or argon).
Loss of potency in Methaniazide solutions	Hydrolysis, especially if the solution is not buffered or is stored at room temperature.	Prepare solutions in a suitable buffer, ideally with a pH between 6 and 8. Store solutions at refrigerated temperatures (2-8°C) and protect from light. Avoid using dextrose-containing diluents for prolonged storage. [2] [3]
Appearance of unknown peaks in HPLC analysis	Formation of degradation products.	Refer to the Isoniazid degradation pathway to tentatively identify the peaks. Use a stability-indicating HPLC method for accurate quantification of the parent compound and its degradants.
Inconsistent results in bioassays	Degradation of the active compound leading to lower effective concentrations.	Always use freshly prepared solutions for experiments. If solutions must be stored, validate their stability under the specific storage conditions.

Data on Isoniazid Stability

The following tables summarize quantitative data on the stability of Isoniazid under various conditions. This data can be used to guide the storage and handling of **Methaniazide**.

Table 1: Stability of Isoniazid in Different Intravenous Solutions[\[2\]](#)[\[3\]](#)

Concentration	Diluent	Storage Temperature	Time to reach <90% of Initial Concentration
0.5 mg/mL	0.9% Sodium Chloride	Room Temperature (20-25°C)	> 72 hours
0.5 mg/mL	0.9% Sodium Chloride	Refrigerated (2-8°C)	> 72 hours
6.0 mg/mL	0.9% Sodium Chloride	Room Temperature (20-25°C)	> 72 hours
6.0 mg/mL	0.9% Sodium Chloride	Refrigerated (2-8°C)	> 72 hours
0.5 mg/mL	5% Dextrose	Room Temperature (20-25°C)	8 hours
0.5 mg/mL	5% Dextrose	Refrigerated (2-8°C)	30 hours
6.0 mg/mL	5% Dextrose	Room Temperature (20-25°C)	24 hours
6.0 mg/mL	5% Dextrose	Refrigerated (2-8°C)	48 hours

Table 2: Effect of pH on Isoniazid Stability in Aqueous Solution

pH	Storage Condition	Degradation after 23 days
2	Room light exposure	~20.4%
4	Room light exposure	~21.9%
6	Room light exposure	~53.9%
8	Room light exposure	~48.3%
10	Room light exposure	~36.5%
2	UV light exposure	~20.4%
4	UV light exposure	~21.9%
6	UV light exposure	~53.9%
8	UV light exposure	~48.3%
10	UV light exposure	~36.5%

Data extrapolated from graphical representations in a study by J. O. C. P. R.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Isoniazid and Its Degradation Products

This protocol is adapted from a validated method for the simultaneous determination of Isoniazid and its related substances.[\[5\]](#)

1. Instrumentation and Chromatographic Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 6.9) and acetonitrile. The exact ratio should be optimized for best separation. A common starting point is a 96:4 (v/v) ratio of aqueous buffer to acetonitrile.[\[4\]](#)

- Flow Rate: 1.5 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 20 μ L.
- Column Temperature: Ambient or controlled at 25°C.

2. Preparation of Solutions:

- Buffer Preparation: Prepare a solution of potassium dihydrogen phosphate and adjust the pH to 6.9 with a suitable base (e.g., potassium hydroxide).
- Standard Solution: Accurately weigh and dissolve Isoniazid reference standard in the mobile phase to obtain a known concentration (e.g., 100 μ g/mL).
- Sample Solution: Prepare the **Methaniazide** sample in the mobile phase to a similar concentration as the standard solution.

3. Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution and record the chromatogram.
- Inject the sample solution and record the chromatogram.
- Identify the peaks based on the retention times of the standard. Degradation products will typically elute at different retention times.
- Calculate the concentration of **Methaniazide** in the sample by comparing the peak area with that of the standard.

4. Forced Degradation Studies (for method validation):

To ensure the method is stability-indicating, perform forced degradation studies:

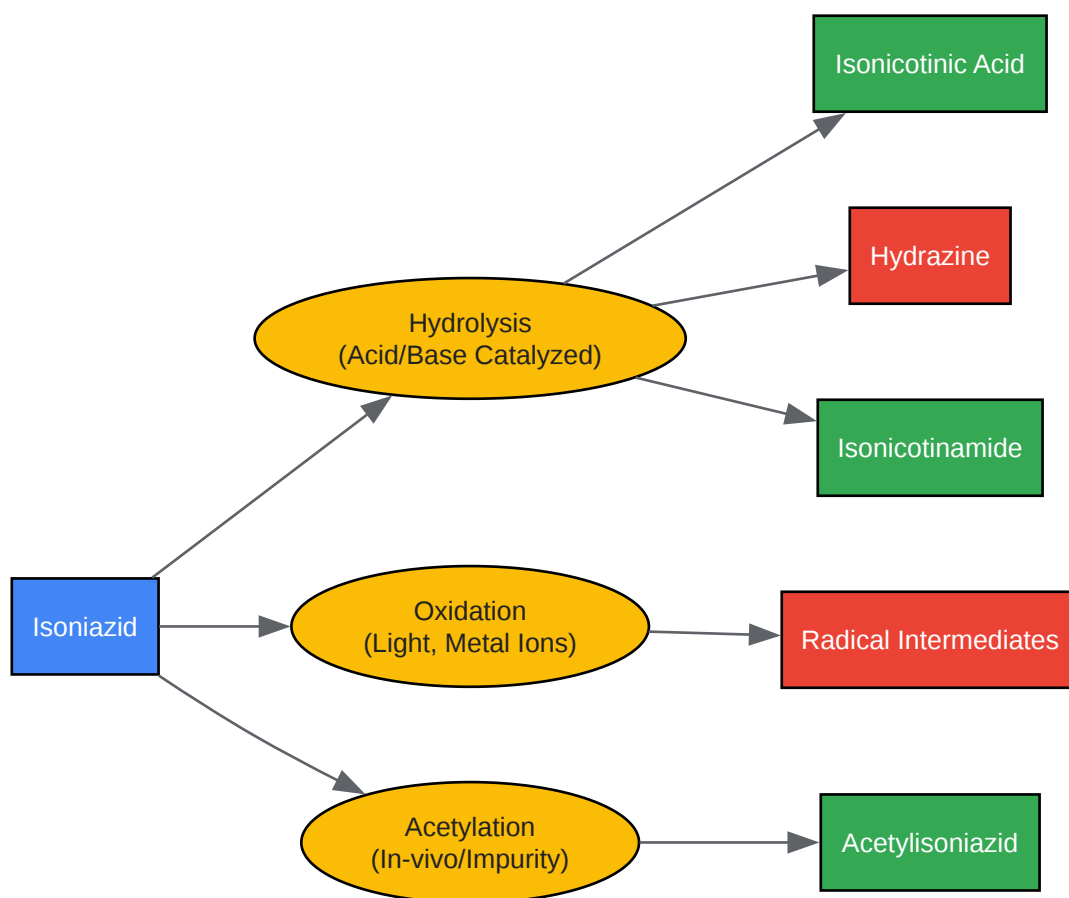
- Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time.

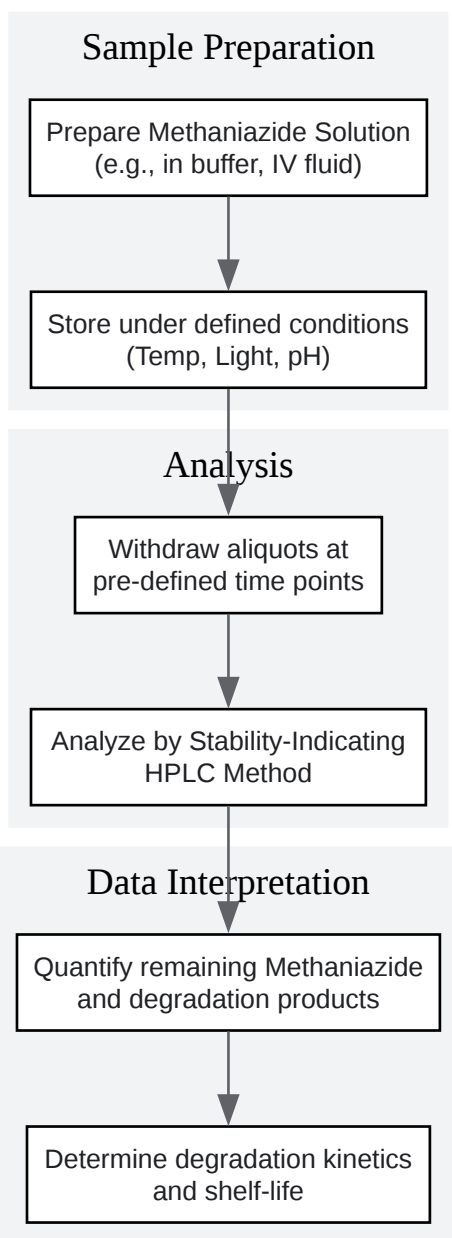
- Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified time.
- Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
- Thermal Degradation: Expose the solid drug to dry heat (e.g., 60°C).
- Photodegradation: Expose the drug solution to UV light.

Analyze the stressed samples using the HPLC method to demonstrate that the degradation products are well-resolved from the parent peak.

Visualizations

Diagram 1: Major Degradation Pathways of Isoniazid





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